Ethyl 6-(bromomethyl)picolinate

Übersicht

Beschreibung

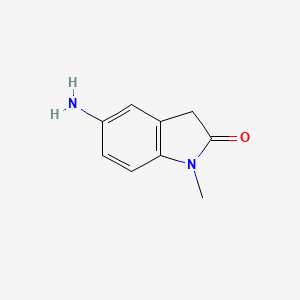

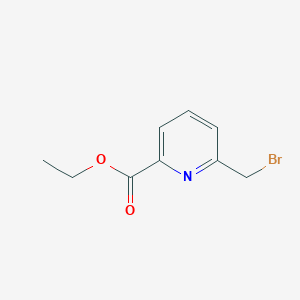

Ethyl 6-(bromomethyl)picolinate (EMBP) is a novel chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals, as well as a reagent in laboratory experiments. EMBP is a relatively new compound, and thus, its properties and applications are still being investigated.

Wissenschaftliche Forschungsanwendungen

Organometallic Anticancer Complexes

Ethyl 6-(bromomethyl)picolinate derivatives are explored in the development of organometallic anticancer complexes. For instance, iridium(III) complexes incorporating picolinate ligands have shown rapid hydrolysis and significant cytotoxic potency toward human ovarian cancer cells. These complexes exhibit selective binding to DNA purines and demonstrate high cellular uptake, correlating their hydrophobicity and DNA binding affinity with anticancer activity (Liu et al., 2011).

Synthesis of Biologically Active Compounds

This compound serves as an intermediate in the synthesis of various biologically active compounds. A specific example involves the synthesis of Ethyl 4-(4-nitrophenoxy) picolinate, demonstrating its role in creating chloropicolinoyl chloride derivatives, essential for further biological studies (Xiong et al., 2019).

Purification and Selective Adsorption

The chemical's derivatives are utilized in purification processes within the chemical industry. Nonporous adaptive crystals (NACs) of pillararenes, for example, have been used to selectively adsorb picoline impurities, showcasing the adaptability of this compound related structures in improving raw material quality (Wang et al., 2022).

Catalytic Applications

Complexes involving this compound derivatives are researched for their catalytic applications, including polymerization and oligomerization processes. These studies highlight the potential of such complexes in enhancing the efficiency of industrial chemical reactions (Chen et al., 2003).

Antioxidant Activity Studies

This compound derivatives are also studied for their antioxidant properties. Research into ethoxyquin and its analogues demonstrates the capacity of such compounds to act as efficient inhibitors in oxidation processes, highlighting their potential in food engineering and medicine (Kumar et al., 2007).

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Ethyl 6-(bromomethyl)picolinate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit the activity of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes are involved in the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and changes in the levels of metabolites. Additionally, this compound has been shown to interact with binding proteins, affecting their function and stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to affect the expression of genes involved in oxidative stress response and inflammation . The compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes and affecting the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of cytochrome P450 enzymes, leading to their inhibition . This inhibition affects the metabolism of various substrates, resulting in changes in metabolic pathways. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being stored in an inert atmosphere and at low temperatures . It can undergo degradation over extended periods, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes and other metabolic enzymes . The compound can affect the flux of metabolites through these pathways, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors required for enzyme activity, further influencing metabolic processes . These interactions can result in altered metabolic flux and changes in the production of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and can accumulate in specific cellular compartments. Its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of binding proteins . These interactions can affect the localization and accumulation of this compound within cells and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules . These interactions can affect the compound’s activity and its impact on cellular processes .

Eigenschaften

IUPAC Name |

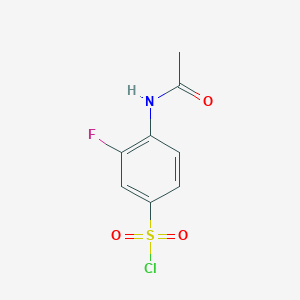

ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYJOYYSNHBEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629934 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97278-44-9 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)